molecular formula C14H19N3O5S B7689684 N-(3-isopropoxypropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(3-isopropoxypropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No. B7689684
M. Wt: 341.38 g/mol
InChI Key: IMLJTMSAUQFICB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The isopropoxypropyl group suggests that this compound might have lipophilic properties, which could influence its absorption and distribution in biological systems .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoxaline ring, an isopropoxypropyl group, and a sulfonamide group . These functional groups could potentially engage in a variety of interactions in a biological context.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis under certain conditions . The tetrahydroquinoxaline ring might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isopropoxypropyl group might increase its lipophilicity, while the sulfonamide group could engage in hydrogen bonding .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to explore the structure-activity relationships of this compound by making analogs with different substituents .

properties

IUPAC Name

2,3-dioxo-N-(3-propan-2-yloxypropyl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-9(2)22-7-3-6-15-23(20,21)10-4-5-11-12(8-10)17-14(19)13(18)16-11/h4-5,8-9,15H,3,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLJTMSAUQFICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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